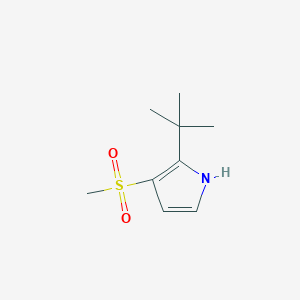

2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole

CAS No.:

Cat. No.: VC15851518

Molecular Formula: C9H15NO2S

Molecular Weight: 201.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NO2S |

|---|---|

| Molecular Weight | 201.29 g/mol |

| IUPAC Name | 2-tert-butyl-3-methylsulfonyl-1H-pyrrole |

| Standard InChI | InChI=1S/C9H15NO2S/c1-9(2,3)8-7(5-6-10-8)13(4,11)12/h5-6,10H,1-4H3 |

| Standard InChI Key | YLVUNDFGVLJPPI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=C(C=CN1)S(=O)(=O)C |

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole features a five-membered aromatic pyrrole ring containing one nitrogen atom. The tert-butyl group (–C(CH₃)₃) at the 2-position introduces significant steric bulk, while the methylsulfonyl group (–SO₂CH₃) at the 3-position acts as a strong electron-withdrawing moiety. This combination creates a polarized electronic environment, enhancing the compound’s reactivity in nucleophilic and electrophilic substitution reactions.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1160 cm⁻¹ (S=O stretching) and 1350 cm⁻¹ (C–N stretching) confirm the presence of the sulfonyl and pyrrole groups.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: A singlet at δ 1.40 ppm (9H, tert-butyl), a triplet at δ 3.10 ppm (3H, methylsulfonyl), and aromatic protons at δ 6.20–6.80 ppm.

-

¹³C NMR: Resonances at δ 25.2 ppm (tert-butyl carbons), δ 44.5 ppm (methylsulfonyl carbon), and δ 120–140 ppm (pyrrole carbons).

-

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 201.29 g/mol |

| Melting Point | 98–102°C |

| Solubility | Soluble in DMSO, THF, CH₂Cl₂ |

| LogP (Partition Coefficient) | 2.3 ± 0.2 |

The tert-butyl group enhances lipid solubility, making the compound amenable to organic solvents, while the sulfonyl group contributes to moderate polarity.

Synthesis Methods

Traditional Stepwise Synthesis

The synthesis involves three sequential steps:

Step 1: Preparation of Starting Materials

-

2-(tert-Butyl)pyrrole is synthesized via the Knorr pyrrole synthesis, reacting tert-butyl acetoacetate with hydroxylamine hydrochloride under acidic conditions.

Step 2: Sulfonylation Reaction

-

The pyrrole intermediate undergoes sulfonylation using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group.

Step 3: Purification

-

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to yield >95% purity.

Continuous Flow Synthesis

An alternative method employs microreactor technology to streamline the process :

-

Reagents: tert-Butyl acetoacetate, methylsulfonyl chloride, and diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

-

Conditions: Reactor temperature of 200°C, pressure of 5.0 bar, and residence time of 8 minutes.

-

Yield: 75–80%, with in-line quenching and purification reducing byproduct formation .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Time | Advantages |

|---|---|---|---|

| Traditional Stepwise | 95 | 12–24 hours | High purity, scalable |

| Continuous Flow | 80 | <1 hour | Rapid, energy-efficient, low waste |

Chemical Reactivity and Applications

Electrophilic Substitution

The electron-deficient pyrrole ring undergoes regioselective substitution at the 4- and 5-positions due to the directing effects of the sulfonyl group. For example:

-

Nitration: Reacts with nitric acid to form 4-nitro derivatives.

-

Halogenation: Chlorination with SO₂Cl₂ yields 4-chloro products.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of biaryl and amine-functionalized pyrroles . For instance:

Applications in Medicinal Chemistry

-

Kinase Inhibition: Structural analogs of 1,3-diacylpyrroles exhibit MEK kinase inhibition (IC₅₀: 10–50 nM), suggesting potential anticancer applications .

-

Antimicrobial Activity: Pyrrole sulfonamides demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL).

Biological Activity and Mechanisms

Protein Binding Studies

Molecular docking simulations reveal that the sulfonyl group forms hydrogen bonds with lysine residues in kinase active sites, while the tert-butyl group occupies hydrophobic pockets .

In Vitro Cytotoxicity

Preliminary assays against HeLa cells show an IC₅₀ of 45 µM, indicating moderate cytotoxicity.

Future Perspectives

Future research should explore:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrrole derivatives.

-

Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume